molecular formula C3Cl4F2O B1346365 1,3-Difluorotetrachloroacetone CAS No. 79-51-6

1,3-Difluorotetrachloroacetone

Cat. No. B1346365
CAS RN: 79-51-6
M. Wt: 231.8 g/mol
InChI Key: MXYOKVCIXGJEFW-UHFFFAOYSA-N
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Description

“1,3-Difluorotetrachloroacetone” is a chemical compound with the CAS Number: 79-51-6 . It has a molecular weight of 231.84 and its IUPAC name is 1,1,3,3-tetrachloro-1,3-difluoroacetone . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code of “1,3-Difluorotetrachloroacetone” is 1S/C3Cl4F2O/c4-2(5,8)1(10)3(6,7)9 . The InChI key is MXYOKVCIXGJEFW-UHFFFAOYSA-N .

Scientific Research Applications

Application in Chemical Science

  • Scientific Field : Chemical Science .
  • Summary of the Application : 1,3-Difluorotetrachloroacetone is used in the study of keto–enol tautomerism and fluorination processes . Fluorine-containing 1,3-dicarbonyl derivatives are essential building blocks for drug discovery and manufacture .
  • Methods of Application : The study involved kinetic studies of keto–enol tautomerism and fluorination processes . Photoketonization of 1,3-diaryl-1,3-dicarbonyl derivatives and their 2-fluoro analogues is coupled with relaxation kinetics to determine enolization rates . Reaction additives such as water accelerate enolization processes, especially of 2-fluoro-1,3-dicarbonyl systems . Kinetic studies of enol fluorination with Selectfluor™ and NFSI reveal the quantitative effects of 2-fluorination upon enol nucleophilicity towards reagents of markedly different electrophilicity .
  • Results or Outcomes : The findings have important implications for the synthesis of α,α-difluoroketonic compounds, providing valuable quantitative information to aid in the design of fluorination and difluorination reactions .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

1,1,3,3-tetrachloro-1,3-difluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl4F2O/c4-2(5,8)1(10)3(6,7)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYOKVCIXGJEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(Cl)Cl)C(F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285771
Record name 1,1,3,3-Tetrachloro-1,3-difluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluorotetrachloroacetone

CAS RN

79-51-6
Record name 1,1,3,3-Tetrachloro-1,3-difluoro-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluorotetrachloroacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,3,3-Tetrachloro-1,3-difluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
5
Citations
FM Laskovics - 1977 - search.proquest.com
Stable adducts involving gem-diols of hydrated hexachloroacetone, pentachloroacetone, 1, 3-difluorotetrachloroacetone, and chloral have been formed with several classes of organic …
Number of citations: 2 search.proquest.com
EM Schulman, OD Bonner, DR Schulman… - Journal of the …, 1976 - ACS Publications
Acknowledgment. We thank Dr. WN Speckamp, Profes-sors PG Gassman, and CF Hammer for the gift of the sample. We are grateful to Professor T. Yonezawa for en-couragment of this …
Number of citations: 17 pubs.acs.org
GO Pritchard, M Venugopalan… - The Journal of Physical …, 1964 - ACS Publications
In the photolysis of 1, 3-difluoroacetone, CFH2 radicals recombine to form C2F2H4 and disproportionate to give vinyl fluoride and hydrogen fluoride. The ratio of the rates of these two …
Number of citations: 37 pubs.acs.org
LCK Liu - 1969 - search.proquest.com
70-3930 LIU, Lilian Chia-sheou Kao, 1939- REACTIONS OF SULFENES WITH ALDEHYDES AND KETONES. Purdue University, Ph.D., 1969 Chem Page 1 70-3930 LIU, Lilian Chia-…
Number of citations: 2 search.proquest.com
HC KRUTZCH - 1968 - search.proquest.com
69-8762 KRUTZSCH, Henry Clem ens, 1942- SYNTHESIS AND REACTIONS OF |B -SUBSTITUTED 1-CHLOROPERFLUOROOLEFINS. The University of I Page 1 69-8762 KRUTZSCH…
Number of citations: 2 search.proquest.com

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